molecular formula C5H7Cl2N5 B1148420 2-Aminopurine dihydrochloride CAS No. 1428126-74-2

2-Aminopurine dihydrochloride

Cat. No. B1148420
M. Wt: 208.1
InChI Key: ZMYNIVFDDGHSJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopurine involves a novel synthetic approach that includes the creation of a condensed polyazotic heterocyclic structure, transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine. This methodology has been refined to enhance yield and purity of the final product (Neymash et al., 2023).

Molecular Structure Analysis

Studies on the molecular structure of 2-aminopurine have revealed its ability to form hydrogen-bonded complexes with other bases, indicative of its functional role in mimicking natural base pairing in nucleic acids. X-ray diffraction methods have been employed to determine these structures, highlighting the versatility of 2-aminopurine in molecular recognition and binding (Mazza et al., 1969).

Chemical Reactions and Properties

2-Aminopurine's fluorescence is significantly influenced by its microenvironment, with studies showing that hydration, particularly through specific hydrogen-bonding sites, dramatically increases its fluorescence lifetime. This sensitivity to the local environment underscores its utility in probing nucleic acid structures and dynamics (Lobsiger et al., 2014).

Physical Properties Analysis

The unique fluorescent properties of 2-aminopurine, including its quantum yield and emission decay lifetime, are highly dependent on its local environment within a DNA strand. These characteristics are critical for its application in studying the structural and dynamic properties of nucleic acids (Rachofsky et al., 2001).

Chemical Properties Analysis

2-Aminopurine's chemical behavior, particularly its fluorescence quenching and lifetimes, are crucial for understanding nucleic acid structure and dynamics. The base stacking and the specific interactions with surrounding bases play a significant role in modulating its spectral features, offering insights into the mechanisms of nucleic acid behavior and function (Jean & Hall, 2001).

Scientific Research Applications

Fluorescence Probing in Nucleic Acids

2-Aminopurine (2AP) is a fluorescent isomer of adenine and is widely used as a site-specific fluorescent probe for studying DNA and RNA structure, dynamics, and folding. It has been found that 2AP's fluorescence lifetime dramatically increases when it is part of a hydrate cluster, which varies depending on the specific hydrogen-bonding site and the number of water molecules at that site (Lobsiger et al., 2014).

Excited-State Dynamics in Solvents

The excited-state dynamics of 2-aminopurine 2'-deoxyriboside (2APdr) in various solvents have been studied to understand its fluorescence quenching mechanism. It was observed that up to 40% of the initial excited-state population decays to the triplet state, varying with the solvent used, thus impacting fluorescence emission (Reichardt et al., 2013).

Base Stacking and Fluorescence Quenching

Research using time-dependent density functional theory indicates that 2AP fluorescence is quenched statically when stacked with purines due to ground-state molecular orbital mixing. In contrast, dynamic quenching occurs when 2AP is stacked with pyrimidines, forming a low-lying dark excited state (Jean & Hall, 2001).

Probing DNA Structure and Dynamics

2AP is used as a probe for DNA conformational changes. Its fluorescence changes sensitively with base sequence, temperature, and helix conformation. However, the fluorescence quenching in DNA arises mainly from base stacking and collisions with neighboring bases, but is insensitive to base-pairing or other hydrogen bonding interactions (Rachofsky et al., 2001).

Electronic Transition Studies

The electronic spectrum of 2AP, crucial for understanding the spectroscopy and photophysics of DNA bases, has been studied using techniques like linear dichroism and fluorescence anisotropy. This research helps in interpreting emission spectra of 2AP incorporated into DNA as a probe of nucleic acid base motion or excitation energy transfer processes (Holmen et al., 1997).

2AP Fluorescence Tuning by Water

Computational simulations have shown that the fluorescence of 2AP is controlled by a barrier for internal conversion between the S1 minimum and a conical intersection. The luminescence of 2AP is strongly dependent on the environment, and a single water molecule hydrogen-bonded to the amino group is sufficient to make 2AP fluorescent (Barbatti & Lischka, 2015).

Safety And Hazards

2-Aminopurine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed. In case of ingestion, it is advised to call a POISON CENTER or doctor/physician .

Future Directions

2-Aminopurine derivatives have been designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of crystal structure. This could serve as a new lead compound for the future development of CDK2 selective inhibitors . Another study reported a novel and direct correlation between the 2′-OH flexibility of nucleotides and the fluorescence response following nucleotide substitutions by 2AP .

properties

IUPAC Name

7H-purin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNIVFDDGHSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696517
Record name 7H-Purin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopurine dihydrochloride

CAS RN

76124-64-6
Record name 7H-Purin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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